N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}-3-(trifluoromethyl)benzamide
Beschreibung
Eigenschaften
IUPAC Name |
N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N4OS/c14-13(15,16)9-4-1-3-8(7-9)10(21)17-11-18-19-12-20(11)5-2-6-22-12/h1,3-4,7H,2,5-6H2,(H,17,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPBXGNUPWCRKPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NN=C2SC1)NC(=O)C3=CC(=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Target of Action
Compounds with a similar structure, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives, have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities. These compounds interact with various targets, including carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase.
Mode of Action
Similar compounds, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives, are known to interact with their targets through specific interactions. For instance, these compounds can form hydrogen bonds with their target receptors, which is a key factor in their bioactive profile.
Biochemical Pathways
Similar compounds, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives, are known to inhibit various enzymes, thereby affecting multiple biochemical pathways.
Pharmacokinetics
In silico pharmacokinetic studies have been conducted on similar compounds, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives. These studies can provide insights into the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, which are crucial for understanding its bioavailability.
Result of Action
Similar compounds, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives, have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities. These activities suggest that the compound could have a wide range of molecular and cellular effects.
Biologische Aktivität
N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}-3-(trifluoromethyl)benzamide is a compound that belongs to the class of triazolothiadiazines, which have garnered significant attention due to their diverse pharmacological activities. This article presents a detailed overview of the biological activity associated with this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Structure and Properties
- IUPAC Name : N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)-3-(trifluoromethyl)benzamide
- Molecular Formula : C12H10F3N5S
- Molecular Weight : 303.30 g/mol
Antimicrobial Activity
The antimicrobial properties of triazolothiadiazines are well-documented. Recent studies have shown that compounds in this class exhibit significant activity against various bacterial strains:
| Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}-3-(trifluoromethyl)benzamide | Staphylococcus aureus, Escherichia coli | 0.125–8 μg/mL |
| 1-(3-Methoxyphenyl)-5-oxo-N-{5H,6H,7H-[1,2,4]triazolo[3,4-B][1,3]thiazin-3-YL}pyrrolidine-3-carboxamide | Pseudomonas aeruginosa, Klebsiella pneumoniae | 0.5–4 μg/mL |
These results indicate that the compound exhibits potent antibacterial activity comparable to established antibiotics .
Anticancer Activity
Triazolothiadiazines have also been investigated for their potential anticancer effects. A study highlighted the cytotoxicity of related compounds against various cancer cell lines:
| Compound | Cell Line Tested | IC50 (μM) |
|---|---|---|
| Derivative of triazolothiadazine | MCF-7 (breast cancer) | 0.39 |
| Derivative of triazolothiadazine | MCF-10A (non-cancerous) | >10 |
The selectivity index suggests that these compounds can effectively target cancer cells while sparing normal cells .
Anti-inflammatory Activity
In addition to antimicrobial and anticancer properties, some derivatives exhibit anti-inflammatory effects. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). For instance:
- Inhibition of COX Enzymes : Compounds have shown IC50 values in the micromolar range against COX-1 and COX-2 enzymes.
- Cytokine Modulation : Reduction in TNF-alpha and IL-6 levels in vitro.
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of triazolothiadazine derivatives showed that those containing trifluoromethyl groups had enhanced antibacterial activity against multi-drug resistant strains. The presence of the trifluoromethyl group was crucial for increased lipophilicity and membrane permeability .
Case Study 2: Anticancer Potential
Research involving derivatives tested against MCF-7 cells indicated that modifications to the thiadiazine core could significantly impact cytotoxicity. One derivative demonstrated an IC50 value of 0.39 μM against MCF-7 cells while maintaining low toxicity towards normal cell lines .
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Research has indicated that compounds similar to N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}-3-(trifluoromethyl)benzamide exhibit antimicrobial properties. These compounds can inhibit the growth of various bacterial strains and fungi. The mechanism often involves interference with microbial metabolic pathways or cell wall synthesis.
Anticancer Properties
Studies have shown that this compound and its derivatives possess anticancer activity by targeting specific signaling pathways involved in tumor growth and proliferation. For instance, they may inhibit kinases that are crucial for cancer cell survival and division.
Enzyme Inhibition
The compound acts as an inhibitor for several enzymes including carbonic anhydrase and cholinesterase. This inhibition can lead to therapeutic effects in conditions such as glaucoma and Alzheimer's disease by modulating neurotransmitter levels and fluid dynamics in the eye.
Pharmaceutical Development
N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}-3-(trifluoromethyl)benzamide is being explored as a lead compound in drug discovery programs aimed at developing new treatments for infectious diseases and cancer. Its unique structural features allow for modifications that enhance potency and selectivity.
Case Study 1: Synthesis and Testing
A study synthesized various derivatives of this compound to evaluate their biological activities. The derivatives were tested against a panel of cancer cell lines and showed promising results with IC50 values indicating effective inhibition of cell growth.
Case Study 2: Structure-Activity Relationship (SAR) Analysis
Researchers conducted SAR studies to understand how modifications to the trifluoromethyl group affect the compound's biological activity. The findings suggested that alterations in this group significantly influence the compound's lipophilicity and biological efficacy.
Vergleich Mit ähnlichen Verbindungen
Table 1: Key Structural and Functional Comparisons
Key Findings from Comparative Analysis
Impact of Core Heterocycle
- Triazolo-thiazine vs. Triazolo-thiadiazole : The triazolo-thiazine core in the target compound differs from the more commonly studied triazolo-thiadiazole system (e.g., compounds in ). The thiazine ring introduces a six-membered sulfur-containing ring, which may alter conformational flexibility and binding kinetics compared to the five-membered thiadiazole .
Role of Substituents
- Trifluoromethyl Group : The 3-(trifluoromethyl) substituent in the target compound is shared with triazolo-thiadiazine derivatives (e.g., ), which exhibited anticancer activity against HCT-116 cells. This group’s electron-withdrawing nature enhances metabolic stability and membrane permeability .
Physicochemical and Pharmacokinetic Properties
- Molecular Weight : The target compound (MW ≈ 290–310 g/mol) aligns with drug-like properties, whereas bulkier derivatives (e.g., naphthyl-substituted , MW > 350 g/mol) may face solubility challenges.
Vorbereitungsmethoden
Infrared Spectroscopy
Nuclear Magnetic Resonance
Mass Spectrometry
Purity and Stability Considerations
Chromatographic data for analogous compounds highlight challenges in maintaining stability:
-
Degradation : Hydrolysis of the trifluoromethyl group occurs at pH <2 or >10, necessitating storage at 4°C in amber vials
Biological Activity and Structure-Activity Relationships
While direct data on the title compound’s bioactivity is limited, structurally related triazolothiadiazines exhibit:
-
Cytotoxicity : IC50 = 0.39–3.16 μM against MCF-7 breast cancer cells
-
Selectivity : 10–20× lower toxicity toward non-cancerous MCF-10A cells
-
Mechanism : Inhibition of tubulin polymerization (predicted via molecular docking)
Table 2 : Comparative Cytotoxicity of Analogous Triazolo-Heterocycles
Q & A
Basic Question
- Anticancer activity : Derivatives exhibit IC values <10 µM against HCT-116 colorectal cancer cells, attributed to inhibition of heparanase or PDE4 .
- Antimicrobial effects : MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli due to thiadiazine-mediated membrane disruption .
- Antiviral potential : Preliminary screening against RNA viruses (e.g., influenza) via inhibition of viral entry mechanisms .
How can synthetic yields be optimized under varying reaction conditions?
Advanced Question
Yield optimization strategies include:
- Solvent selection : DMF enhances cyclization efficiency compared to ethanol or THF due to polar aprotic stabilization of intermediates .
- Catalytic bases : KCO (1.2 mmol) improves thiolate anion formation in S-alkylation steps, reducing side products .
- Temperature control : Reflux (80–100°C) minimizes incomplete cyclization, while room-temperature reactions favor salt formation .
How can contradictions in biological activity data across studies be resolved?
Advanced Question
Discrepancies often arise from:
- Assay variability : Differences in cell lines (e.g., HCT-116 vs. HepG2) or microbial strains require standardized protocols (e.g., CLSI guidelines) .
- Structural analogs : Subtle substituent changes (e.g., 3-trifluoromethyl vs. 3-methyl groups) drastically alter target binding; comparative SAR studies are critical .
- Pharmacokinetic factors : Solubility differences in salt forms (e.g., sodium vs. hydrochloride salts) affect bioavailability .
What structure-activity relationships (SAR) govern the biological potency of derivatives?
Advanced Question
- Trifluoromethyl position : The 3-(trifluoromethyl)benzamide moiety enhances lipophilicity and enzyme binding (e.g., heparanase inhibition) compared to non-fluorinated analogs .
- Triazole-thiadiazine core : Ring substitution (e.g., 6-phenyl vs. 6-chlorophenyl) modulates steric hindrance, impacting PDE4 selectivity .
- Salt modifications : Carboxylic acid salts (e.g., 6,7-dihydro-5H derivatives) improve aqueous solubility but may reduce cell permeability .
How does tautomerism influence the reactivity and stability of this compound?
Advanced Question
- 7H vs. 5H/6H tautomers : X-ray data confirm the 7H form dominates in solid state, while solution-phase equilibria affect nucleophilic reactivity .
- pH-dependent stability : Under acidic conditions, protonation at N-7 stabilizes the thiadiazine ring, reducing hydrolysis rates .
What analytical methods are recommended for purity assessment?
Advanced Question
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
